2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the chlorobenzyl group play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole These compounds share structural similarities but differ in their specific functional groups and overall reactivity .
Properties
Molecular Formula |
C20H16Cl2N4OS3 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C20H16Cl2N4OS3/c21-16-8-6-15(7-9-16)12-28-19-25-26-20(30-19)29-13-18(27)24-23-11-17(22)10-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,27)/b17-10-,23-11+ |
InChI Key |
YGLWVYKFGKFKHJ-HENZHIBLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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